molecular formula C17H14ClF7O2 B12423006 Tefluthrin-d5

Tefluthrin-d5

Cat. No.: B12423006
M. Wt: 423.8 g/mol
InChI Key: ZFHGXWPMULPQSE-IUALNURMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tefluthrin-d5 is a deuterium-labeled analog of Tefluthrin, a synthetic pyrethroid insecticide. Pyrethroids are known for their effectiveness against a wide range of insect pests and are commonly used in agricultural and household settings. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tefluthrin-d5 is synthesized by the esterification of cyhalothrin acid chloride with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. The deuterium labeling is introduced during the synthesis of the alcohol component. The reaction typically involves the use of a base such as pyridine and a solvent like dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tefluthrin-d5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols and other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms in the molecule with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, acids, and substituted derivatives of this compound.

Scientific Research Applications

Tefluthrin-d5 is widely used in scientific research for various applications:

    Chemistry: It is used as a tracer in analytical chemistry to study reaction mechanisms and pathways.

    Biology: In biological research, this compound helps in understanding the metabolism and degradation of pyrethroid insecticides.

    Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: this compound is employed in the development of new insecticides and in environmental monitoring to detect pesticide residues.

Mechanism of Action

Tefluthrin-d5, like other pyrethroids, exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect. The deuterium labeling does not significantly alter the mechanism of action but aids in tracking the compound in various studies.

Comparison with Similar Compounds

Similar Compounds

    Cyhalothrin: Another pyrethroid insecticide with a similar structure and mode of action.

    Permethrin: Widely used in agriculture and household pest control.

    Deltamethrin: Known for its high potency and effectiveness against a broad spectrum of insects.

Uniqueness

Tefluthrin-d5 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The stable isotopes allow for precise quantitation and tracking in various studies, providing insights into the behavior and fate of pyrethroid insecticides in different environments.

Properties

Molecular Formula

C17H14ClF7O2

Molecular Weight

423.8 g/mol

IUPAC Name

[dideuterio-[2,3,5,6-tetrafluoro-4-(trideuteriomethyl)phenyl]methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3/b9-4-/t8-,10-/m1/s1/i1D3,5D2

InChI Key

ZFHGXWPMULPQSE-IUALNURMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=C(C(=C1F)F)C([2H])([2H])OC(=O)[C@H]2[C@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)F)F

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F

Origin of Product

United States

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